

Biological activity of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline

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Compound of Interest

Compound Name: 4-Hydroxy-2-methyl-7-trifluoromethylquinoline

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An In-Depth Technical Guide to the Predicted Biological Activity of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for yielding derivatives with a vast spectrum of biological activities. The specific compound, **4-Hydroxy-2-methyl-7-trifluoromethylquinoline**, integrates several key pharmacophoric features: a quinoline core, a hydroxyl group at the 4-position known to be crucial for certain activities, a methyl group at the 2-position, and an electron-withdrawing trifluoromethyl (-CF₃) group at the 7-position. The -CF₃ group is particularly significant in modern drug design for its ability to enhance metabolic stability, lipophilicity, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles.^[1] While direct and extensive experimental data for this specific molecule is not abundant in publicly accessible literature, this guide synthesizes data from structurally analogous compounds to provide a robust, predictive overview of its likely biological activities and the experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline derivatives.

Introduction to the Quinoline Core and Key Substitutions

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure found in numerous natural alkaloids and synthetic compounds with significant therapeutic

value.[2] Its derivatives have demonstrated a wide array of pharmacological properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

The biological profile of a quinoline derivative is critically dependent on the nature and position of its substituents. For the target molecule, **4-Hydroxy-2-methyl-7-trifluoromethylquinoline**, the key substitutions are:

- **4-Hydroxy Group:** The quinolin-4-ol (or 2-quinolone) tautomer is a common feature in bioactive quinolines and is known to be important for various biological activities.[3]
- **2-Methyl Group:** Substitution at the 2-position can influence the molecule's steric and electronic properties, modulating its interaction with biological targets.
- **7-Trifluoromethyl Group:** The -CF₃ group at position 7 is a powerful modulator of bioactivity. Its high electronegativity can alter the electronic distribution of the quinoline ring, and its lipophilicity can enhance membrane permeability and binding affinity.[5] Halogen and trifluoromethyl groups at the 7-position have been strongly associated with potent anticancer activity in related compounds.

Plausible Synthetic Route

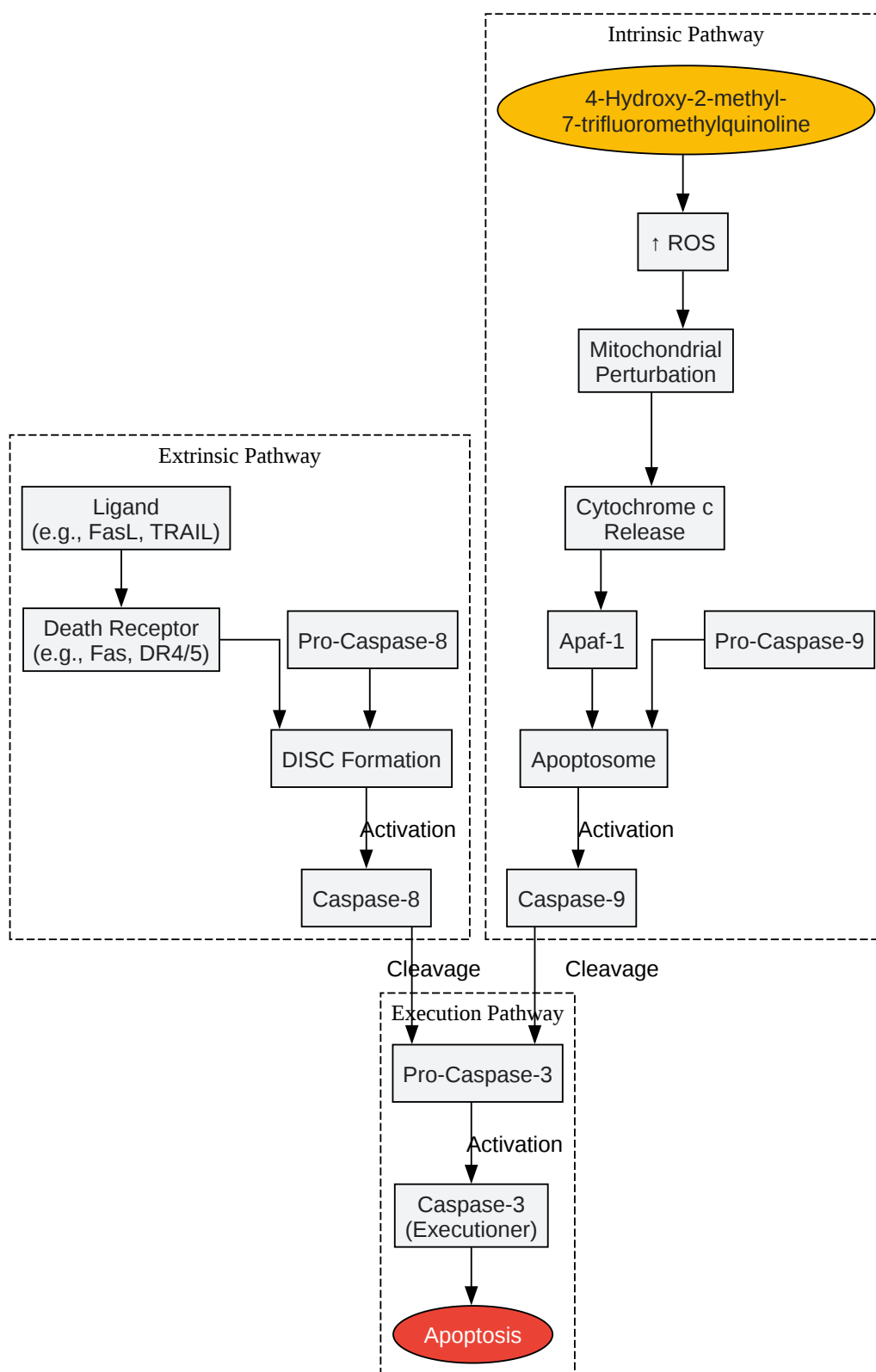
The synthesis of 4-hydroxyquinoline derivatives is well-established. A common and effective method is the Conrad-Limpach reaction or a similar cyclization approach. Based on available protocols for analogous compounds, a plausible synthesis for **4-Hydroxy-2-methyl-7-trifluoromethylquinoline** would involve the condensation of 3-(trifluoromethyl)aniline with ethyl acetoacetate, followed by a thermal cyclization. A more direct synthesis for a similar compound, 4-hydroxy-2-(trifluoromethyl)quinoline, involves the reaction of aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of an acid catalyst, followed by heating to induce cyclization.[6]

Anticipated Biological Activity I: Anticancer Potential

Quinoline derivatives, particularly those bearing a trifluoromethyl group, are a promising class of anticancer agents.[7][8] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[9]

Predicted Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many quinoline-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death.^{[9][10]} This is often mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Treatment with cytotoxic quinolines can lead to an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a cascade of caspase enzymes (e.g., caspase-9 and the executioner caspase-3/7), which orchestrate the dismantling of the cell.^{[10][11]}



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Caption: Predicted apoptotic signaling pathways induced by the quinoline derivative.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure and biological activity is crucial for drug design.^{[12][13]} For quinoline derivatives, SAR studies have highlighted several key features:

- Position 7: Substitution at this position with bulky, lipophilic, and electron-withdrawing groups like -CF₃ is often beneficial for antiproliferative activity.^[14]
- Position 4: The presence of a hydroxyl or amino group at this position is frequently associated with potent cytotoxic effects.^[14]
- Overall Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.^[1]

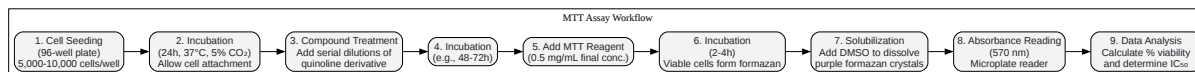
Data Presentation: Comparative Cytotoxicity of Related Quinolines

To benchmark the potential efficacy of **4-Hydroxy-2-methyl-7-trifluoromethylquinoline**, the following table summarizes the cytotoxic activity (IC₅₀ values) of structurally related compounds against various human cancer cell lines.

Compound/Derivative	Cell Line	Cancer Type	IC ₅₀ (μM)
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine	Multiple	Various	< 1.0
Quinoline-based dihydrazone (Compound 3b)	MCF-7	Breast	7.016
Quinoline-based dihydrazone (Compound 3c)	MCF-7	Breast	7.05
Tetrahydrobenzo[h]quinoline	MCF-7	Breast	7.5
2-phenylquinolin-4-amine	HT-29	Colon	8.12
(Data synthesized from multiple sources for comparative purposes)[7][11][14]			

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16]



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Caption: Standard experimental workflow for the MTT cell viability assay.

Methodology:

- **Cell Seeding:** Plate cancer cells in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for attachment.[\[7\]](#)[\[17\]](#)
- **Compound Treatment:** Treat cells with various concentrations of the test compound and incubate for a specified period (typically 48 or 72 hours).[\[17\]](#)
- **MTT Addition:** After incubation, replace the culture medium with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[\[16\]](#)
- **Formazan Solubilization:** Remove the MTT-containing medium and dissolve the insoluble purple formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The IC_{50} value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.[\[16\]](#)

Anticipated Biological Activity II: Antimicrobial Potential

The quinoline scaffold is the backbone of several important antibacterial drugs (e.g., fluoroquinolones), and novel derivatives are continually being explored to combat antimicrobial resistance.[\[2\]](#)[\[18\]](#)[\[19\]](#)

Predicted Mechanism of Action

The antibacterial action of many quinolones involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.^[18] While this is a hallmark of the fluoroquinolone class, other quinoline derivatives may act via different mechanisms, such as disrupting cell wall integrity or inhibiting other key metabolic pathways.^[20] Given the structural novelty, the precise target would require experimental elucidation.

Structure-Activity Relationship (SAR) Insights

In the context of antimicrobial activity, SAR for quinolines suggests:

- The core heterocyclic ring system is fundamental for interacting with bacterial targets.
- Substituents can modulate the spectrum of activity (Gram-positive vs. Gram-negative) and potency.
- Increased lipophilicity, as conferred by the -CF₃ group, can facilitate passage through the bacterial cell wall and membrane.

Data Presentation: Comparative Antimicrobial Activity of Related Quinolines

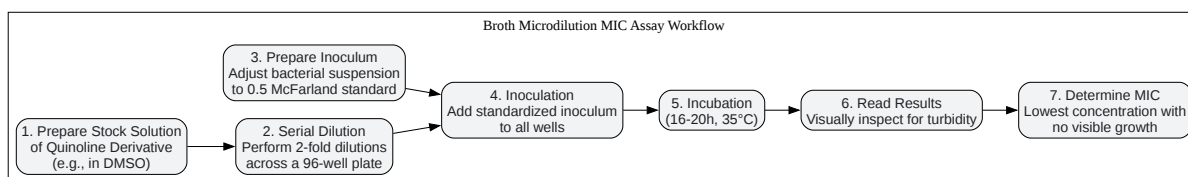
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.^[21]

Compound/Derivative	Organism	MIC (µg/mL)
Quinoline-based hydroxyimidazolium hybrid (7b)	Staphylococcus aureus	2
Quinoline-based hydroxyimidazolium hybrid (7b)	Mycobacterium tuberculosis H37Rv	10
Quinoline-based hydroxyimidazolium hybrid (7c)	Cryptococcus neoformans	15.6
Quinoline-based hydroxyimidazolium hybrid (7d)	Cryptococcus neoformans	15.6
2-sulfoether-4-quinolone (15)	Staphylococcus aureus	0.8 µM
2-sulfoether-4-quinolone (15)	Bacillus cereus	1.61 µM

(Data synthesized from multiple sources for comparative purposes)[18][19]

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol, harmonized from CLSI (Clinical and Laboratory Standards Institute) standards, is used to determine the MIC of a compound against aerobic bacteria.[21][22][23]



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

- Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent like DMSO.
- Serial Dilution: In a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton Broth), perform two-fold serial dilutions of the compound.[21]
- Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland turbidity standard.[21]
- Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5×10^5 CFU/mL. Include a positive control (bacteria, no compound) and a negative control (medium only).
- Incubation: Incubate the plate at 35°C for 16-20 hours.[21]
- Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[21]

Conclusion and Future Directions

4-Hydroxy-2-methyl-7-trifluoromethylquinoline is a compound of significant interest, possessing structural motifs strongly correlated with potent anticancer and antimicrobial activities in related analogues. The presence of the 7-trifluoromethyl group is particularly promising for enhancing its drug-like properties.

This guide provides a predictive framework and the necessary experimental protocols to rigorously evaluate its biological potential. The immediate next steps for any research program focused on this molecule should be its chemical synthesis and subsequent screening using the detailed in vitro assays described herein. Future work should focus on confirming its mechanism of action, evaluating its efficacy in more complex models (e.g., 3D cell cultures, in vivo xenografts), and assessing its safety and pharmacokinetic profile. The insights gained will

be invaluable for the potential development of this compound into a lead candidate for therapeutic applications.

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